An In-depth Technical Guide to the Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (6-methyl-1H-benzimidazol-2-yl)methanol, its synthesis, and its potential biological significance, aiming to facilitate its application in research and drug development.
Physicochemical Properties
While specific experimental data for (6-methyl-1H-benzimidazol-2-yl)methanol is limited, the following table summarizes its fundamental properties based on available information and data from analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown solid | [1] |
| CAS Number | 20034-02-0 | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents.[2][3] | Based on general solubility of benzimidazole derivatives. |
Spectroscopic Data
Detailed experimental spectra for (6-methyl-1H-benzimidazol-2-yl)methanol are not widely published. The following tables provide predicted data based on the analysis of structurally similar compounds and spectroscopic principles.[4]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.4 | s | 1H | Ar-H (H-4) |
| ~7.3 | d | 1H | Ar-H (H-7) |
| ~6.9 | d | 1H | Ar-H (H-5) |
| ~5.4 | t | 1H | -CH₂OH |
| ~4.7 | d | 2H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C2 |
| ~142.0 | C7a |
| ~134.0 | C3a |
| ~131.0 | C6 |
| ~123.0 | C5 |
| ~115.0 | C4 |
| ~110.0 | C7 |
| ~58.0 | -CH₂OH |
| ~21.0 | -CH₃ |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 163.0866 | [M+H]⁺ |
| ESI+ | 185.0685 | [M+Na]⁺ |
Synthesis
The synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[5]
Caption: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol.
Reactivity and Stability
The benzimidazole core imparts significant chemical stability to the molecule. The primary alcohol group at the 2-position is a key site for chemical modification. It can undergo common alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization.
The imidazole nitrogen atoms can act as nucleophiles or bases, participating in alkylation, acylation, and coordination with metal ions. The compound should be stored in a cool, dry place to prevent potential degradation.
Biological Context and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][7] While the specific biological targets of (6-methyl-1H-benzimidazol-2-yl)methanol have not been elucidated, many benzimidazole-based anticancer agents are known to function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/MAPK pathway.[6]
Caption: Generalized MAPK signaling pathway potentially targeted by benzimidazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of (6-methyl-1H-benzimidazol-2-yl)methanol.
Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol[5]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., 4N HCl or DMF).
-
Add 1.1 equivalents of glycolic acid to the solution.
-
Heat the mixture to reflux (typically 90-100°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (6-methyl-1H-benzimidazol-2-yl)methanol.
Spectroscopic Analysis[4]
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with the mass spectrometer (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as N-H, O-H, C-H (aromatic and aliphatic), and C=N.
Solubility Determination[8]
Materials:
-
(6-methyl-1H-benzimidazol-2-yl)methanol
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a vial.
-
Seal the vial and shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method with a calibration curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Conclusion
(6-methyl-1H-benzimidazol-2-yl)methanol is a versatile building block with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The provided protocols offer a starting point for researchers to generate the necessary experimental data to fully elucidate its chemical and biological properties. Further research into this and related benzimidazole derivatives is warranted to explore their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
